10-Carboxy-13-deoxydaunorubicin

Description

Properties

Molecular Formula |

C28H31NO11 |

|---|---|

Molecular Weight |

557.5 g/mol |

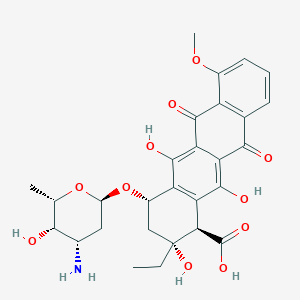

IUPAC Name |

(1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylic acid |

InChI |

InChI=1S/C28H31NO11/c1-4-28(37)9-14(40-15-8-12(29)22(30)10(2)39-15)17-18(21(28)27(35)36)26(34)19-20(25(17)33)24(32)16-11(23(19)31)6-5-7-13(16)38-3/h5-7,10,12,14-15,21-22,30,33-34,37H,4,8-9,29H2,1-3H3,(H,35,36)/t10-,12-,14-,15-,21-,22+,28+/m0/s1 |

InChI Key |

ROYGEIBVSIXOBH-QWWLYEKJSA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |

Canonical SMILES |

CCC1(CC(C2=C(C1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

10-Carboxy-13-deoxydaunorubicin exhibits significant anticancer activity, particularly against certain types of leukemia and solid tumors. Its mechanism of action is primarily through the intercalation into DNA, leading to the inhibition of topoisomerase II, which is crucial for DNA replication and repair.

- Case Study: Acute Myeloid Leukemia (AML)

A study demonstrated that 10-carboxy-13-deoxydaunorubicin showed potent cytotoxicity against AML cell lines, with an IC50 value significantly lower than that of conventional daunorubicin. This suggests enhanced efficacy and potential for overcoming drug resistance often seen in cancer therapies .

Structural Modifications and Enhanced Efficacy

Research has indicated that the structural modifications of 10-carboxy-13-deoxydaunorubicin can lead to improved pharmacological profiles. For instance, the introduction of hydroxyl groups at specific positions has been shown to enhance its binding affinity to DNA and increase its cytotoxic effects.

- Mechanism of Action

The compound undergoes metabolic transformations mediated by enzymes such as DnrK, which facilitates the decarboxylation and methylation processes, resulting in derivatives with enhanced therapeutic profiles .

Drug Formulation and Delivery Systems

The formulation of 10-carboxy-13-deoxydaunorubicin into nanoparticles or liposomes has been explored to improve its solubility and bioavailability. These delivery systems can target tumor cells more effectively while minimizing systemic toxicity.

- Nanoparticle Encapsulation

Recent studies have shown that encapsulating 10-carboxy-13-deoxydaunorubicin in polymeric nanoparticles can enhance its therapeutic index by providing controlled release profiles and targeted delivery to cancer cells .

Combination Therapies

The compound has also been evaluated in combination with other chemotherapeutic agents to enhance overall efficacy. For example, studies indicate that combining 10-carboxy-13-deoxydaunorubicin with paclitaxel results in synergistic effects, leading to increased apoptosis in cancer cells.

- Clinical Implications

The combination therapy approach is particularly relevant for patients who exhibit resistance to single-agent therapies, providing a promising avenue for improving treatment outcomes .

Research on Biosynthesis

Investigations into the biosynthetic pathways of 10-carboxy-13-deoxydaunorubicin have revealed insights into its production from microbial sources. The enzyme DoxA plays a critical role in catalyzing multiple steps in the biosynthesis of this compound, highlighting the potential for biotechnological applications in drug production .

Preparation Methods

Bioconversion Using dauP-Expressing Streptomyces lividans

The enzyme DauP, encoded by the dauP gene from Streptomyces sp. strain C5, catalyzes the demethylation of 4-O-methylrhodomycin D (MRHO) to CDOD. In vivo studies using S. lividans TK24(pANT903) demonstrated that MRHO is converted to CDOD with 83% efficiency within 1 hour under the following conditions:

| Parameter | Condition |

|---|---|

| Host Strain | S. lividans TK24(pANT903) |

| Substrate | 4-O-methylrhodomycin D (1 mM) |

| Reaction Time | 1 hour |

| Temperature | 30°C |

| pH | 7.0 (phosphate buffer) |

| Key Cofactors | None required |

Post-reaction, CDOD was identified via thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Spontaneous degradation products, including 4-O-methylakrobomycin, were observed in trace amounts due to CDOD’s instability under aqueous conditions.

Role of DauK in Enhancing Decarboxylation

Although DauP alone suffices for demethylation, the presence of DauK (a dauK-encoded kinase) significantly enhances decarboxylation efficiency. Co-expression of dauP and dauK in S. lividans TK24(pANT502) resulted in complete conversion of 10-carboxy-13-deoxycarminomycin (a structural analog) to 13-deoxycarminomycin, suggesting a synergistic mechanism. This implies that DauK may stabilize DauP or facilitate substrate binding, though purified enzyme studies are needed for confirmation.

Microbial Fermentation Using Blocked Mutants

Streptomyces Mutants with Disrupted Hydroxylation Pathways

Certain Streptomyces mutants accumulate CDOD due to disruptions in genes responsible for C-13 hydroxylation (doxA) or C-14 methylation (dnrS). For example:

-

Strain D788 : A doxA⁻ mutant produced 10-carboxy-13-deoxocarminomycin (CDOC) and CDOD as major metabolites.

-

Strain C5 : A dnrS⁻ mutant accumulated MRHO, which was subsequently converted to CDOD via exogenous DauP.

Fermentation conditions for these strains typically include:

| Parameter | Condition |

|---|---|

| Medium | Soybean meal, glucose, ammonium sulfate |

| pH | Initial 6.5–7.0, final 7.5–8.0 |

| Temperature | 28°C |

| Duration | 5–7 days |

| Aeration | 1 vvm (air volume per liquid volume per minute) |

CDOD yields reached 120–150 mg/L in optimized batches, as quantified by HPLC.

Purification and Isolation Techniques

Solvent Extraction at Alkaline pH

CDOD’s carboxyl group enables pH-dependent solubility, facilitating purification. A patent-derived protocol involves:

-

Broth Adjustment : Fermented broth is adjusted to pH 8.6 with 1 N NaOH.

-

Solvent Extraction : CDOD is extracted using chloroform-methanol (9:1, v/v).

-

Concentration : The organic phase is dried (Na₂SO₄) and concentrated under reduced pressure.

-

Precipitation : Ethyl ether is added to precipitate crude CDOD (yield: ~60% recovery).

Chromatographic Purification

For higher purity, cellulose chromatography with a propanol-ethyl acetate-water (7:1:2) eluent system achieves >95% purity. Critical steps include:

-

Column Preparation : Cellulose buffered with pH 5.4 phosphate.

-

Elution Monitoring : Fractions analyzed by TLC (Rf = 0.45 in chloroform-methanol-water, 80:20:2).

Analytical and Stability Considerations

Q & A

Q. What are the key structural features of 10-carboxy-13-deoxydaunorubicin (CDOD) that influence its biochemical interactions?

CDOD contains a 10-carboxy group and lacks a hydroxyl group at the C-13 position compared to its parent compound, daunorubicin. These structural modifications alter its redox properties and stability, impacting its interaction with DNA and enzymatic processing. Researchers should prioritize X-ray crystallography or nuclear magnetic resonance (NMR) to resolve its 3D conformation, as this informs hypotheses about intercalation efficiency and metabolic pathways .

Q. What enzymatic pathways are involved in the biosynthesis and degradation of CDOD?

CDOD is synthesized via anthracycline 4-O-methyltransferase (DauK) and esterase (DauP) activity in Streptomyces species. DauK methylates intermediates like 10-carboxy-13-deoxycarminomycin, while DauP catalyzes ester hydrolysis. Degradation occurs spontaneously via decarboxylation and dehydration, forming bis-anhydro-13-deoxydaunomycinone. Researchers studying biosynthesis should use desalted mycelial extracts and monitor reactions via HPLC and mass spectrometry (MS) to track substrate conversion .

Q. What are the standard analytical methods for characterizing CDOD and its derivatives?

High-performance liquid chromatography (HPLC) with UV detection (retention time ~15–20 minutes) and tandem MS (for molecular ion [M+H]+ m/z 545.2) are standard. Thin-layer chromatography (TLC) with Rf values (e.g., 0.45 for CDOD) can supplement purity assessments. Researchers must validate methods using authentic standards and account for spontaneous decomposition by including pH-controlled buffers (e.g., Tris-HCl, pH 8.0) during sample preparation .

Advanced Research Questions

Q. How can researchers design experiments to minimize confounding variables when studying CDOD’s stability?

CDOD’s instability under aqueous conditions necessitates rigorous control of pH (≤7.5), temperature (4°C during extraction), and solvent composition (e.g., acetonitrile as a stabilizer). Experimental designs should include negative controls (e.g., heat-inactivated enzymes) and kinetic assays to quantify decomposition rates. For in vitro studies, use short incubation times (<2 hours) and validate results with complementary techniques like NMR or infrared spectroscopy .

Q. How can contradictory data on CDOD’s biological activity be reconciled across studies?

Discrepancies may arise from differences in cell lines, assay conditions, or metabolite interference. Researchers should:

Q. What methodologies are optimal for investigating CDOD’s redox behavior under physiological conditions?

Cyclic voltammetry (CV) in phosphate-buffered saline (pH 7.4) can measure redox potentials, while electron paramagnetic resonance (EPR) detects semiquinone radical formation. Pair these with computational simulations (e.g., density functional theory) to correlate redox activity with cytotoxicity. Include antioxidants (e.g., ascorbate) to assess oxidative stress modulation .

Q. How can CDOD’s mechanism of cytotoxicity be distinguished from other anthracyclines?

Conduct comparative transcriptomic profiling (RNA-seq) in cells treated with CDOD vs. daunorubicin. Focus on pathways like topoisomerase II inhibition, reactive oxygen species (ROS) generation, and apoptosis regulators (e.g., Bcl-2 family proteins). Validate using CRISPR knockouts of target genes (e.g., TOP2A) .

Q. What experimental strategies address challenges in synthesizing CDOD analogs with improved pharmacokinetics?

Use structure-activity relationship (SAR) studies guided by molecular docking simulations (e.g., CDOD-DNA intercalation energy calculations). Modify the sugar moiety or C-10 carboxy group while monitoring solubility via logP measurements. In vivo pharmacokinetic studies in murine models should include bioavailability assays (e.g., AUC comparisons) .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to CDOD research?

- Feasibility: Prioritize assays with available reagents (e.g., recombinant DauK/DauP).

- Novelty: Investigate understudied pathways, such as CDOD’s role in bacterial secondary metabolism.

- Ethics: Ensure compliance with biosafety protocols for handling Streptomyces cultures.

- Relevance: Align studies with antibiotic resistance or cancer therapy applications .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput screens, employ machine learning algorithms (e.g., random forests) to identify predictors of CDOD sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.